molecular formula C10H6Cl2N2 B1316775 3,4-Dichloro-6-phenylpyridazine CAS No. 64942-62-7

3,4-Dichloro-6-phenylpyridazine

Cat. No. B1316775
CAS RN: 64942-62-7
M. Wt: 225.07 g/mol
InChI Key: DGKIYVQEFBTNMF-UHFFFAOYSA-N
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Description

3,4-Dichloro-6-phenylpyridazine is a chemical compound with the molecular formula C10H6Cl2N2 . It has a molecular weight of 225.08 and is a solid in physical form .


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-6-phenylpyridazine consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with two chlorine atoms and a phenyl group . The InChI code for this compound is 1S/C10H6Cl2N2/c11-8-6-9(13-14-10(8)12)7-4-2-1-3-5-7/h1-6H .


Physical And Chemical Properties Analysis

3,4-Dichloro-6-phenylpyridazine is a solid compound . It has a melting point of 164 - 165 degrees Celsius .

Scientific Research Applications

Synthesis and Biological Activity

A study by Kulakov et al. (2018) demonstrated the synthesis of novel compounds through the reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with aromatic aldehydes, leading to Schiff bases and their subsequent reduction. These compounds, including derivatives of 3,4-Dichloro-6-phenylpyridazine, exhibited antiradical activity, showcasing their potential in developing antioxidants (Kulakov et al., 2018).

Chemical Transformations and Applications

Komarov et al. (2005) explored the reaction of Phenylmalonyl Dichloride with 3-Phenylpropynamide, leading to the synthesis of novel organic compounds. Such transformations underscore the versatility of 3,4-Dichloro-6-phenylpyridazine derivatives in synthesizing complex molecules for further chemical studies (Komarov et al., 2005).

Medicinal Chemistry Insights

Contreras et al. (2001) designed and synthesized a series of 3,4-Dichloro-6-phenylpyridazine derivatives acting as acetylcholinesterase inhibitors. This research highlights the compound's significance in developing treatments for neurological disorders, such as Alzheimer's disease (Contreras et al., 2001).

Material Science and Catalysis

Bonnet et al. (2003) reported on the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes containing derivatives of 3,4-Dichloro-6-phenylpyridazine. These complexes have applications in catalysis and material science, demonstrating the compound's utility beyond biological activity (Bonnet et al., 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and respiratory irritation .

properties

IUPAC Name

3,4-dichloro-6-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-8-6-9(13-14-10(8)12)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKIYVQEFBTNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00523845
Record name 3,4-Dichloro-6-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-6-phenylpyridazine

CAS RN

64942-62-7
Record name 3,4-Dichloro-6-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4-Dichloro-6-phenylpyridazine was synthesized from □-oxobenzenebutanoic acid and 1-(phenylmethyl)hydrazine in 2 steps according to a procedure by Sircar (Sircar, I. J Het. Chem. 1983, 20,1473-1476.) 3,4-Dichloro-6-phenylpyridazine (100 mg, 0.44 mmol) was combined with sodium methoxide (1.1 mL of a 0.50M solution in methanol, 0.55 mmol, 1.25 equiv.) and methanol (296 μl, 1.5M) in a resealable tube and heated to 65° C. for 1 hour. The methanol was evaporated in vacuo, and water was added to the residue. The mixture was extracted with DCM, dried over K2CO3, filtered and concentrated in vacuo, to afford 3,4-dimethoxy-6-phenylpyridazine and 3-methoxy-4-chloro-6-phenylpyridazine, the title compound, as a solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Sircar - Journal of heterocyclic chemistry, 1983 - Wiley Online Library
A method for the synthesis of 3,4‐dichloro‐6‐phenylpyridazine 5 was described. The compound 5 was used as an intermediate for the synthesis of a series of 4‐amino‐6‐phenyl‐3(2H)‐…
Number of citations: 13 onlinelibrary.wiley.com

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